molecular formula C14H17N3O4S B601208 Cyclopentylalbendazole-sulfone CAS No. 1448346-31-3

Cyclopentylalbendazole-sulfone

Cat. No. B601208
CAS RN: 1448346-31-3
M. Wt: 323.37
InChI Key:
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Description

Cyclopentylalbendazole-sulfone is an analytical standard with the empirical formula C14H17N3O4S . It has a molecular weight of 323.37 .


Molecular Structure Analysis

The molecular structure of Cyclopentylalbendazole-sulfone consists of a benzimidazole ring attached to a carbamic acid methyl ester and a cyclopentanesulfonyl group .


Chemical Reactions Analysis

Sulfones, including Cyclopentylalbendazole-sulfone, can participate in various chemical reactions. For instance, they can undergo Pd-catalysed Suzuki–Miyaura type reactions . They can also react with thiols in a covalently reversible manner .


Physical And Chemical Properties Analysis

Cyclopentylalbendazole-sulfone is an analytical standard with the empirical formula C14H17N3O4S and a molecular weight of 323.37 .

Scientific Research Applications

1. Scolicidal Agent in Hydatid Cyst Treatment

Cyclopentylalbendazole-sulfone, as a derivative of albendazole sulfone, has been studied for its effectiveness as a scolicidal agent in treating hydatid cysts. In an in vitro study, albendazole sulfone demonstrated a significant scolicidal effect, indicating potential utility in hydatid cyst treatment (Adas et al., 2009).

2. Pharmacokinetics in Anthelmintic Therapy

Albendazole sulfone's pharmacokinetics have been analyzed to understand its role in anthelmintic therapy. A study focusing on its metabolism in the context of hookworm infection in adolescents found significant insights into the time-concentration profiles and pharmacokinetics of albendazole sulfone (Schulz et al., 2019).

3. Activity Against Taenia solium

Research has identified (+)-(R)-albendazole sulfoxide as the active enantiomer against Taenia solium, with significant implications for the treatment of infections caused by this parasite. This insight could lead to increased efficacy and potentially lower toxicity in treatments (Paredes et al., 2012).

4. Cytotoxicity Comparison in Various Model Systems

Albendazole metabolites, including albendazole sulfone, have been compared for their cytotoxicity in different model systems. This comparison is crucial for understanding the potential toxic effects of these compounds on mammalian cells (Radko et al., 2017).

5. Effects on Human Liver Cytochrome P450

A study examined the impact of albendazole sulfone on cytochrome P450, a key enzyme in drug metabolism. This research provides valuable insights into the drug's metabolic pathways and potential interactions with other medications (Marques et al., 2002).

6. Interaction with Dexamethasone in Neurocysticercosis Therapy

In the context of neurocysticercosis therapy, the interaction between albendazole sulfoxide and dexamethasone was explored, revealing how this combination affects the drug's pharmacokinetics and therapeutic efficacy (Takayanagui et al., 1997).

Future Directions

The future of sulfone chemistry, including Cyclopentylalbendazole-sulfone, lies in further exploring their reactivity and potential applications. This includes expanding the flexibility of C–S bonds and developing new catalytic transformations .

properties

IUPAC Name

methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTDOSIDYZQTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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